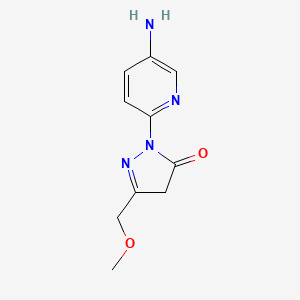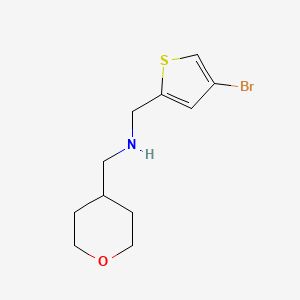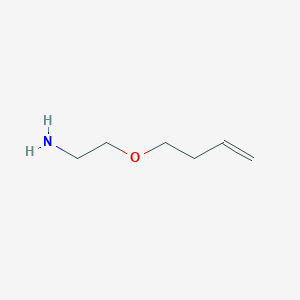![molecular formula C11H10F2N2O4 B1528694 2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid CAS No. 1461708-67-7](/img/structure/B1528694.png)
2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid
Overview
Description
“2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid” is a chemical compound with the molecular formula C11H10F2N2O4 . It is a research compound and is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C11H10F2N2O4 . It contains a cyclopropyl group attached to an amino group, which is further connected to a 2,3-difluoro-6-nitrophenyl group and an acetic acid group .Scientific Research Applications
Global Trends in Studies of Similar Compounds
A scientometric review on 2,4-dichlorophenoxyacetic acid highlighted the rapid advancement in research on the toxicology and mutagenicity of herbicides. This review used a novel method to quantitatively visualize and summarize the global trends and research gaps in this field, indicating a strong focus on occupational risk, neurotoxicity, resistance to herbicides, and their impact on non-target species, especially aquatic ones (Zuanazzi et al., 2020).
Degradation Processes of Nitisinone
Research on nitisinone, a triketone herbicide, explored its stability, degradation pathways, and the stability of its degradation products under various conditions. This study contributes to a better understanding of the properties of NTBC (nitisinone), highlighting the importance of understanding the degradation and stability of chemical compounds for their safe and effective application (Barchańska et al., 2019).
Advanced Oxidation Processes for Acetaminophen Degradation
A comprehensive review on the use of advanced oxidation processes (AOPs) for the degradation of acetaminophen outlined the generation of various by-products and their biotoxicity. This study emphasizes the importance of understanding chemical degradation pathways and the ecological impact of by-products in the environment (Qutob et al., 2022).
Pharmacological Properties of Conjugates
Research on polyfunctional "hybrid" compounds containing fragments of nitroxyl radicals in molecules of natural compounds showed that these conjugates could either strengthen biological activity, modify it, decrease general toxicity, or increase selective cytotoxicity. This review highlights the potential of creating pharmacological agents with improved properties by combining natural compounds with nitroxyl radicals (Grigor’ev et al., 2014).
Organic Corrosion Inhibitors in Acidic Solutions
A review on the use of organic inhibitors for the prevention of metallic dissolution in acidic media emphasizes the significance of chemical compounds in industrial applications. It details how heteroatoms and π-electrons in molecules act as excellent inhibitors, showcasing the application of chemistry in industrial processes (Goyal et al., 2018).
properties
IUPAC Name |
2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O4/c12-7-3-4-8(15(18)19)11(10(7)13)14(5-9(16)17)6-1-2-6/h3-4,6H,1-2,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOOBNLCIFXIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C2=C(C=CC(=C2F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528611.png)
![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1528612.png)






![2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528625.png)
![3-Benzo[1,3]dioxol-5-YL-piperazin-2-one](/img/structure/B1528626.png)
![1-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1528629.png)


